1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Vue d'ensemble

Description

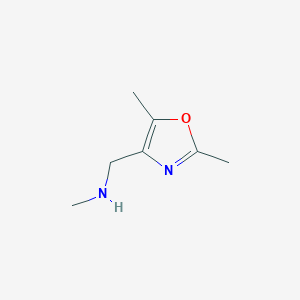

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using continuous flow processes. This method improves the safety profile of the reaction and provides pure products without the need for additional purification .

Analyse Des Réactions Chimiques

Condensation Reactions

The secondary amine group (-NCH₃) undergoes condensation with aldehydes or ketones to form imine derivatives. This is exemplified in studies of structurally similar compounds:

In these reactions, the amine group acts as a nucleophile, attacking the carbonyl carbon of aldehydes to form Schiff bases or heterocyclic adducts. The dimethyloxazole ring remains intact under mild conditions but may participate in ring-opening under strong acidic or basic environments .

Nucleophilic Substitution

The oxazole ring’s electron-deficient C-2 and C-4 positions are susceptible to nucleophilic substitution, particularly in the presence of directing groups:

| Reagent | Position Modified | Product | Conditions |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | C-5 of oxazole | 5-Iodo-2,5-dimethyloxazole derivative | Halogenation, 0–25°C |

| Suzuki coupling reagents | C-4 (via cross-coupling) | Biaryl-functionalized oxazole | Pd catalysis, 80–100°C |

These reactions are critical for introducing functional groups (e.g., halogens, aryl rings) to enhance pharmacological activity or enable further derivatization .

Amine Functionalization

The methylamine side chain undergoes alkylation, acylation, and oxidation:

| Reaction Type | Reagent | Product | Key Conditions |

|---|---|---|---|

| Alkylation | Methyl iodide | N,N-Dimethylamino derivative | Base (K₂CO₃), DMF, 60°C |

| Acylation | Acetyl chloride | N-Acetylated oxazole derivative | Pyridine, 0°C to RT |

| Oxidation | H₂O₂ or KMnO₄ | N-Oxide or degradation products | Acidic/neutral media |

The amine’s reactivity is comparable to other secondary amines, though steric hindrance from the oxazole ring may slow reaction kinetics .

Ring-Opening and Rearrangement

Under harsh conditions, the oxazole ring undergoes hydrolysis or rearrangement:

| Conditions | Reaction Pathway | Product |

|---|---|---|

| Concentrated HCl, reflux | Hydrolysis to diketone and urea | Open-chain diketone-urea complex |

| Thermal decomposition | Retro-Diels-Alder reaction | Fragmented nitriles and alkenes |

These pathways are typically undesirable in synthesis but inform stability considerations for storage and handling .

Cross-Coupling Reactions

The oxazole ring participates in palladium-catalyzed cross-coupling reactions, leveraging halogenated intermediates:

| Coupling Type | Catalyst | Substrate | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl conjugation for drug design |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides or amines | N-Aryl functionalization |

These methods enable precise structural diversification, critical in medicinal chemistry .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the modulation of biological pathways relevant to disease processes.

Potential Therapeutic Uses

- Cancer Treatment : Research indicates that compounds similar to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine may act as dual antagonists of prostaglandin E receptors (EP2 and EP4). These receptors are implicated in various cancers and inflammatory diseases. Inhibiting these receptors could potentially reduce tumor growth and metastasis in several cancer models, including colorectal and breast cancer .

- Neurodegenerative Diseases : The compound's ability to modulate inflammatory responses suggests it may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting inflammatory pathways, it could help mitigate the progression of these conditions .

Pharmacology

Pharmacological studies have highlighted the compound's potential in various applications:

Drug Development

- Designer Drugs : The compound's structural similarities to known psychoactive substances suggest it may have applications in the development of new designer drugs. Understanding its pharmacokinetics and metabolism is crucial for assessing its safety and efficacy .

Analytical Chemistry

The compound is also relevant in analytical chemistry, particularly for developing methods to detect similar compounds in biological samples.

Detection Methods

- Mass Spectrometry : Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to analyze biological samples for the presence of this compound and its metabolites. This is particularly important for toxicology studies and clinical case reports involving exposure to similar compounds .

Case Studies

Several case studies illustrate the compound's relevance:

- Clinical Toxicology Reports : Instances of exposure to structurally related compounds highlight the need for precise detection methods. For example, a case involving 25I-NBOMe demonstrated challenges in identifying new psychoactive substances using standard drug tests . This underscores the importance of developing specific assays for compounds like this compound.

Mécanisme D'action

The mechanism of action of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is unique due to its specific structural features and reactivity.

Activité Biologique

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, also known by its CAS number 859850-63-8, is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, safety profile, and relevant research findings.

- Molecular Formula : C₇H₁₂N₂O

- Molar Mass : 140.18 g/mol

- Risk Codes : R34 (Causes burns), R22 (Harmful if swallowed)

- Safety Description : S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in major pharmacological databases. However, related compounds within the oxazole family have shown various biological activities:

- Anticonvulsant Activity :

- Antiviral Activity :

-

Potential Anticancer Properties :

- Some studies suggest that oxazole derivatives may possess anticancer activity, although specific data on this compound is limited.

Table 1: Summary of Biological Activities of Related Compounds

Safety Profile

The safety profile of this compound indicates that it is corrosive and can cause burns upon contact with skin or eyes. It is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks associated with exposure .

Propriétés

IUPAC Name |

1-(2,5-dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(4-8-3)9-6(2)10-5/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRLPXDQADCHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428719 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-63-8 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.